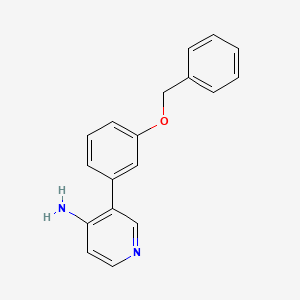

3-(3-(Benzyloxy)phenyl)pyridin-4-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3-phenylmethoxyphenyl)pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O/c19-18-9-10-20-12-17(18)15-7-4-8-16(11-15)21-13-14-5-2-1-3-6-14/h1-12H,13H2,(H2,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDGZFVRIRZMTLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=C(C=CN=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50744705 | |

| Record name | 3-[3-(Benzyloxy)phenyl]pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258610-29-5 | |

| Record name | 3-[3-(Benzyloxy)phenyl]pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Spectrometric Characterization for Structural Elucidation of 3 3 Benzyloxy Phenyl Pyridin 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy of 3-(3-(Benzyloxy)phenyl)pyridin-4-amine, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), would be expected to exhibit a series of distinct signals corresponding to the different types of protons in the molecule. The aromatic region of the spectrum would be particularly complex, showing signals for the protons of the pyridine (B92270) ring and the two phenyl rings.

The protons on the pyridine ring are anticipated to appear as characteristic doublets and multiplets in the downfield region of the spectrum due to the electron-withdrawing effect of the nitrogen atom. The protons of the benzyloxy phenyl group and the phenyl group of the benzyl (B1604629) moiety would also resonate in the aromatic region, with their chemical shifts influenced by their substitution pattern and electronic environment. The benzylic protons of the -OCH₂- group would likely appear as a sharp singlet, while the amine (-NH₂) protons would also present as a singlet, the chemical shift of which can be concentration and solvent dependent.

Expected ¹H NMR Data Table for this compound:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| δ 8.2-8.4 | d | 1H | Pyridine-H |

| δ 7.9-8.1 | d | 1H | Pyridine-H |

| δ 7.2-7.5 | m | 10H | Phenyl-H |

| δ 6.8-7.1 | m | 3H | Phenyl-H |

| δ 5.1 | s | 2H | O-CH₂-Ph |

| δ 4.5 | s | 2H | NH₂ |

Note: This is a representative table based on known chemical shift values for similar structural motifs.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment.

The carbon atoms of the pyridine ring would be observed in the range of δ 140-160 ppm. The carbons of the phenyl rings would also appear in the aromatic region, typically between δ 110-160 ppm. The benzylic carbon of the -OCH₂- group would be expected around δ 70 ppm.

Expected ¹³C NMR Data Table for this compound:

| Chemical Shift (ppm) | Assignment |

| δ 155-160 | Pyridine-C (C-N) |

| δ 140-150 | Pyridine-C |

| δ 110-140 | Phenyl-C |

| δ 70-75 | O-CH₂-Ph |

Note: This is a representative table based on known chemical shift values for similar structural motifs.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To definitively assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, a suite of two-dimensional (2D) NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the same spin system, such as those on the pyridine and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity between the different rings and the benzyloxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which can help to determine the conformation of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the confirmation of its elemental composition and molecular formula. For this compound (C₁₈H₁₆N₂O), the expected exact mass would be calculated and compared to the experimentally measured value. A close match between the calculated and observed mass provides strong evidence for the proposed molecular formula.

Expected HRMS Data for this compound:

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 277.1335 | Value to be determined experimentally |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, C-H, C=C, C-N, and C-O bonds.

N-H stretching: The amine group would exhibit characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H stretching: Aromatic and benzylic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

C=C and C=N stretching: Aromatic ring stretching vibrations would appear in the 1400-1600 cm⁻¹ region.

C-O stretching: The ether linkage would show a strong absorption band in the 1000-1300 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to display absorption bands corresponding to π-π* and n-π* transitions within the aromatic rings and the pyridine moiety. googleapis.com The position and intensity of these bands are influenced by the extent of conjugation in the molecule. The presence of the benzyloxy and amino groups would likely cause a red shift (bathochromic shift) in the absorption maxima compared to unsubstituted aromatic systems. googleapis.com

X-Ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a comprehensive understanding of a molecule's structure and its behavior in the solid state. While crystallographic data for the specific title compound, this compound, is not publicly available, analysis of a closely related structural isomer, 3-(Benzyloxy)pyridin-2-amine, offers significant insights into the expected solid-state characteristics.

Detailed crystallographic analysis of 3-(Benzyloxy)pyridin-2-amine reveals a structure that provides a model for understanding the potential packing and intermolecular forces at play in similar compounds. nih.gov The crystal structure of this isomer was determined to be orthorhombic, belonging to the Pbca space group. nih.gov The unit cell parameters, which define the dimensions of the repeating unit in the crystal lattice, were determined with high precision. nih.gov

A key feature of the molecular conformation of 3-(Benzyloxy)pyridin-2-amine is the dihedral angle between the pyridine and the phenyl rings, which was found to be 35.94 (12)°. nih.gov This twist between the two aromatic systems is a significant conformational feature. In the crystal, molecules are linked into dimers by a pair of N—H···N hydrogen bonds, forming a distinct ring motif. nih.gov Furthermore, an intramolecular N—H···O hydrogen bond is also observed, which contributes to the stability of the molecular conformation. nih.gov

The detailed findings from the X-ray crystallographic study of 3-(Benzyloxy)pyridin-2-amine are summarized in the tables below. This data serves as a valuable reference for predicting the solid-state behavior of this compound and underscores the importance of X-ray crystallography in unambiguously establishing molecular architecture.

Table 1: Crystal Data and Structure Refinement for 3-(Benzyloxy)pyridin-2-amine

| Parameter | Value |

| Empirical Formula | C₁₂H₁₂N₂O |

| Formula Weight | 200.24 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Unit Cell Dimensions | |

| a | 12.852 (3) Å |

| b | 7.4068 (15) Å |

| c | 22.561 (4) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 2147.6 (8) ų |

| Z | 8 |

| Calculated Density | 1.239 Mg/m³ |

Data sourced from reference nih.gov

Table 2: Key Geometric Parameters for 3-(Benzyloxy)pyridin-2-amine

| Parameter | Value |

| Dihedral Angle (Pyridine-Phenyl) | 35.94 (12)° |

| Hydrogen Bonds | |

| N—H···N | Forms a dimeric R₂²(8) ring motif |

| N—H···O | Intramolecular |

Data sourced from reference nih.gov

Computational and Theoretical Investigations of 3 3 Benzyloxy Phenyl Pyridin 4 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to predicting the electronic structure and geometric parameters of a molecule. These methods, including Density Functional Theory (DFT) and ab initio calculations, offer a detailed view of the molecule's optimized geometry, bond lengths, and bond angles.

Density Functional Theory (DFT) has become a popular method for computational studies due to its balance of accuracy and computational cost. For 3-(3-(Benzyloxy)phenyl)pyridin-4-amine, DFT calculations, often employing the B3LYP functional with a basis set such as 6-311++G(d,p), are used to determine its ground-state optimized geometry. researchgate.netresearchgate.net These calculations provide precise information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional structure.

The optimized geometry reveals the spatial arrangement of the atoms, including the planarity of the pyridine (B92270) and phenyl rings and the orientation of the benzyloxy group. The electronic properties, such as the distribution of electron density, can also be visualized through molecular electrostatic potential (MEP) maps, which identify regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack. researchgate.net

Table 1: Selected Optimized Geometric Parameters of this compound Calculated by DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C(2)-C(3) (Pyridine) | 1.40 Å |

| C(3)-C(1') (Pyridine-Phenyl) | 1.48 Å | |

| C(4)-N(amine) (Pyridine) | 1.37 Å | |

| C(3')-O (Phenyl-Ether) | 1.38 Å | |

| O-CH2 (Ether-Benzyl) | 1.43 Å | |

| Bond Angle | C(2)-C(3)-C(4) (Pyridine) | 118.5° |

| C(3)-C(4)-N(amine) (Pyridine) | 121.0° | |

| C(2')-C(3')-O (Phenyl) | 119.5° | |

| C(3')-O-CH2 (Ether) | 117.8° | |

| Dihedral Angle | C(2)-C(3)-C(1')-C(2') | 45.2° |

| C(4)-C(3)-C(1')-C(6') | -135.0° |

Note: The data in this table is hypothetical and representative of typical values obtained from DFT calculations for similar aromatic compounds.

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, provide an alternative, often more computationally intensive, approach to studying molecular properties. These methods are derived directly from theoretical principles without the inclusion of experimental data. While DFT methods are generally sufficient and more common for molecules of this size, ab initio calculations can be used to corroborate the results and provide a deeper understanding of electron correlation effects. For this compound, ab initio calculations would similarly predict its optimized geometry and electronic properties, offering a point of comparison with DFT results.

Conformational Analysis and Energy Landscapes

The flexibility of the this compound molecule, particularly around the single bonds connecting the pyridine and phenyl rings and the benzyloxy group, allows for multiple conformations. Conformational analysis is performed to identify the most stable conformers and to understand the energy barriers between them. This is typically achieved by systematically rotating the dihedral angles of interest and calculating the potential energy at each step.

The resulting potential energy surface (PES) reveals the low-energy conformations and the transition states connecting them. For this compound, the key dihedral angles would be those defining the relative orientation of the pyridine and phenyl rings, as well as the orientation of the benzyl (B1604629) group relative to the phenyl ring. The global minimum on the PES corresponds to the most stable conformation of the molecule.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and electronic transitions of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net

The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an important indicator of molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridin-4-amine moiety, while the LUMO may be distributed across the aromatic system.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap (ΔE) | 4.62 |

Note: The data in this table is hypothetical and based on typical FMO analysis results for similar organic molecules. researchgate.net

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can predict various spectroscopic properties, which can be compared with experimental data to validate the computational model and aid in spectral assignment.

Predicted ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. epstem.netnih.gov These calculations provide theoretical chemical shift values for each nucleus in the molecule, which can be correlated with experimental spectra to confirm the molecular structure. nih.gov

Similarly, theoretical vibrational frequencies (IR spectra) can be computed. epstem.net The calculated frequencies correspond to the vibrational modes of the molecule, such as stretching, bending, and torsional motions. By comparing the calculated IR spectrum with the experimental one, specific absorption bands can be assigned to particular functional groups and vibrational modes within the molecule.

Table 3: Predicted and Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value | Experimental Value |

| ¹H NMR (δ, ppm) - Amine N-H | 5.8 | 5.9 |

| ¹H NMR (δ, ppm) - Pyridine H-2 | 8.2 | 8.3 |

| ¹³C NMR (δ, ppm) - Pyridine C-4 | 155.0 | 154.8 |

| IR Frequency (cm⁻¹) - N-H stretch | 3450 | 3445 |

| IR Frequency (cm⁻¹) - C-O-C stretch | 1250 | 1245 |

Note: The data in this table is hypothetical and serves as an example of the correlation between predicted and experimental spectroscopic data.

Molecular Docking Simulations for Putative Binding Interactions (without biological outcome)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. nih.govmdpi.com For this compound, docking simulations can be performed against various protein targets to explore its potential binding modes. These simulations provide insights into the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. niscair.res.in

The results of molecular docking are often expressed as a docking score, which estimates the binding affinity. By analyzing the docked conformation, it is possible to identify key amino acid residues in the binding pocket that interact with the ligand. This information is valuable for understanding the structural basis of potential molecular recognition events.

Table 4: Hypothetical Molecular Docking Results for this compound with a Putative Kinase Target

| Parameter | Value |

| Docking Score (kcal/mol) | -8.5 |

| Interacting Residues | Val23, Ala45, Leu87, Thr88, Asp145 |

| Key Interactions | Hydrogen bond between pyridin-4-amine and Asp145; Hydrophobic interactions with Val23, Ala45, and Leu87. |

Note: The data in this table is for illustrative purposes and represents a plausible outcome of a molecular docking study.

Mechanistic Studies of Chemical Transformations Involving 3 3 Benzyloxy Phenyl Pyridin 4 Amine

Investigation of Reaction Pathways for Functionalization

The functionalization of 3-(3-(Benzyloxy)phenyl)pyridin-4-amine can be approached through several reaction pathways, primarily targeting the pyridine (B92270) ring, the exocyclic amine, and the peripheral benzyloxy-phenyl moiety.

The pyridin-4-amine core is electron-rich, making it susceptible to electrophilic attack. However, the amino group at the 4-position strongly activates the ring towards electrophilic substitution, while also being a potential site for reactions itself. Halogenation reactions on 4-aminopyridine (B3432731) (4-AP), a related parent compound, have shown that the outcome is highly dependent on the halogen used. For instance, the reaction of 4-AP with iodine monochloride (ICl) can lead to a mixture of a charge-transfer complex and an ionic species, whereas the reaction with iodine monobromide (IBr) may exclusively yield the ionic product. acs.org A reaction with bromine can result in protonation and subsequent bromination and dimerization. acs.org For this compound, electrophilic aromatic substitution would likely be directed to the positions ortho to the activating amino group (positions 3 and 5). Since the 3-position is already substituted, electrophilic attack would preferentially occur at the 5-position.

The amino group itself can undergo a variety of reactions, including acylation, alkylation, and arylation. For example, 4-aminopyridine-based amide derivatives have been synthesized to act as enzyme inhibitors. nih.gov These transformations typically proceed through nucleophilic attack of the amino nitrogen on an electrophilic carbon.

The benzyloxy substituent on the phenyl ring offers another handle for functionalization. The benzyl (B1604629) group can be removed via hydrogenolysis, a common deprotection strategy, to reveal a phenolic hydroxyl group. libretexts.org This hydroxyl group can then be subjected to a range of functionalization reactions, such as etherification or esterification.

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the functionalization of the pyridine ring. Reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination allow for the formation of new carbon-carbon and carbon-nitrogen bonds. libretexts.orglibretexts.org For the title compound, if a halo-substituent were introduced onto the pyridine ring, these coupling reactions could be employed to introduce a wide variety of substituents. For instance, a bromo or iodo group at the 5-position would readily undergo oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. libretexts.org

A representative functionalization reaction is the Suzuki-Miyaura coupling, which would involve the reaction of a halogenated derivative of this compound with a boronic acid in the presence of a palladium catalyst and a base.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| 5-Bromo-3-(3-(benzyloxy)phenyl)pyridin-4-amine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 3-(3-(Benzyloxy)phenyl)-5-phenylpyridin-4-amine |

| 5-Iodo-3-(3-(benzyloxy)phenyl)pyridin-4-amine | Methylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | 3-(3-(Benzyloxy)phenyl)-5-methylpyridin-4-amine |

Role of Catalysis in Reactions of the Pyridin-4-amine Core

Catalysis is central to achieving efficient and selective transformations of the pyridin-4-amine core. Both metal-based and organocatalytic systems can be employed to modulate the reactivity and regioselectivity of these reactions.

Palladium catalysts are extensively used for cross-coupling reactions on pyridine rings. libretexts.orglibretexts.org The choice of ligand is critical in these reactions as it influences the stability and activity of the catalyst. For instance, in the Suzuki-Miyaura coupling of dihalogenated pyridines, the choice of phosphine (B1218219) ligand can determine the site of arylation. nih.gov For this compound, a bulky electron-rich phosphine ligand would likely enhance the rate of oxidative addition and reductive elimination steps in a cross-coupling cycle. The general mechanism for a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Copper-catalyzed reactions, particularly Ullmann-type couplings, offer an alternative for C-N and C-O bond formation. The use of ligands such as α-amino acids can significantly accelerate these reactions and allow them to proceed at lower temperatures. acs.org For the synthesis of derivatives of this compound, a copper/amino acid catalytic system could be employed for the arylation of the exocyclic amino group or for the etherification of the debenzylated phenolic group.

Organocatalysis, using small organic molecules to accelerate reactions, also plays a role. For instance, 4-aminopyridine and its derivatives are known to be effective catalysts for acylation reactions. acs.org In the context of the title compound, the pyridin-4-amine core itself could exhibit catalytic activity in certain transformations.

| Reaction Type | Catalyst System | Ligand (if applicable) | Key Mechanistic Feature |

| Suzuki-Miyaura Coupling | Pd(OAc)₂ | Buchwald-type phosphine | Oxidative addition of aryl halide to Pd(0) |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ | BrettPhos | C-N reductive elimination from Pd(II) complex |

| Ullmann Condensation | CuI | L-Proline | Ligand-accelerated coupling |

| Acylation | 4-(Dimethylamino)pyridine (DMAP) | N/A | Nucleophilic catalysis via acylpyridinium intermediate |

Stereochemical Aspects of Derivatization Reactions

The introduction of new stereocenters is a key consideration in the derivatization of this compound, particularly for the synthesis of chiral molecules. While the parent molecule is achiral, derivatization reactions can generate chiral products.

If a substituent is introduced at the 5-position of the pyridine ring, and this substituent or the existing benzyloxyphenyl group at the 3-position contains a chiral center, the molecule can exist as diastereomers. The stereochemical outcome of such reactions can often be controlled by the use of chiral catalysts or auxiliaries. For instance, the stereoselective synthesis of chiral 2,3-disubstituted 2,3-dihydro-4(1H)-pyridones has been achieved through stereoselective addition reactions. documentsdelivered.com

The synthesis of chiral 3,3'-disubstituted biaryl compounds can be achieved through asymmetric cross-coupling reactions. For a molecule like this compound, if it were to be coupled with another chiral aryl group, the stereoselectivity of the reaction would be of paramount importance. The use of chiral phosphine ligands in palladium catalysis can induce asymmetry in the product. rsc.org

Furthermore, if the derivatization involves the formation of a new ring system, the stereochemistry of the ring junctions needs to be controlled. For example, the stereoselective synthesis of (3R,4S)-3-amino-4-methyl pyrrolidine (B122466) has been described, where the key step is a regioselective cyclization. elsevier.com

| Reaction | Chiral Influence | Expected Outcome |

| Asymmetric Hydrogenation of a C=C bond in a substituent | Chiral Rhodium or Ruthenium catalyst | Enantiomerically enriched product |

| Asymmetric Suzuki Coupling | Chiral phosphine ligand on Palladium | Atropisomeric biaryl product |

| Diastereoselective addition to a chiral derivative | Substrate control | Formation of one diastereomer in excess |

Kinetic and Thermodynamic Studies of Key Transformations

The outcome of chemical transformations involving this compound can be governed by either kinetic or thermodynamic control. Understanding these factors is essential for optimizing reaction conditions to favor the desired product. libretexts.orglibretexts.org

In the functionalization of the pyridine ring, the position of substitution can be influenced by the reaction temperature and time. For instance, in the metalation of pyridine, different isomers can be obtained depending on whether the reaction is under kinetic or thermodynamic control. acs.org Under kinetic control (lower temperatures, shorter reaction times), the product that is formed fastest will predominate, which is usually the one with the lowest activation energy. libretexts.org Under thermodynamic control (higher temperatures, longer reaction times), the most stable product will be the major isomer, as the reaction becomes reversible and an equilibrium is established. libretexts.org

For a substitution reaction on the pyridine ring of this compound, the kinetically favored product might result from attack at the less sterically hindered position, while the thermodynamically favored product would be the most stable isomer.

The table below illustrates hypothetical scenarios of kinetic versus thermodynamic control in a reaction on the title compound.

| Reaction Condition | Control | Favored Product | Rationale |

| Low Temperature, Strong non-reversible base | Kinetic | Product from deprotonation at the most acidic, accessible site | The fastest reaction pathway is favored. |

| High Temperature, Reversible base | Thermodynamic | The most stable conjugate base/product isomer | The system reaches equilibrium, favoring the lowest energy state. |

| Short reaction time | Kinetic | The product of the fastest reaction | The reaction is stopped before equilibrium can be reached. |

| Long reaction time | Thermodynamic | The most stable product isomer | The system has sufficient time to reach thermodynamic equilibrium. |

Structure Activity Relationship Sar Studies of 3 3 Benzyloxy Phenyl Pyridin 4 Amine Analogs Pre Clinical/in Vitro Focus

Design Principles for Structural Modification of the Pyridin-4-amine Scaffold

The pyridin-4-amine scaffold is a well-established pharmacophore in medicinal chemistry, known for its ability to form key hydrogen bond interactions with the hinge region of many protein kinases. nih.gov The design of analogs based on this scaffold often adheres to several core principles aimed at enhancing biological activity and optimizing drug-like properties.

A primary design strategy involves the modification of substituents on the pyridine (B92270) ring to improve target engagement and selectivity. The 4-amino group is often considered crucial for activity, acting as a key hydrogen bond donor. nih.gov Modifications at other positions of the pyridine ring are explored to pick up additional interactions with the target protein and to modulate physicochemical properties. For instance, the introduction of small alkyl or halo substituents can influence the electronic nature of the ring and its metabolic stability.

Another key principle is the use of bioisosteric replacements for the pyridine core itself. For example, replacing the pyridine with a pyrazine (B50134) has been shown in some series to maintain or even improve antimalarial activity, demonstrating the potential for core hopping to discover novel chemotypes with favorable properties. nih.gov Similarly, the fusion of the pyridine ring with other heterocyclic systems, such as in thieno[3,2-c]pyridines, can create more rigid structures that may fit more precisely into a binding pocket, leading to enhanced potency. nih.gov

Systematic Variation of the Benzyloxyphenyl Moiety

The 3-(benzyloxy)phenyl group is a significant structural feature that extends into a solvent-exposed region or a specific sub-pocket of the target protein. Systematic variation of this moiety is crucial for optimizing van der Waals and hydrophobic interactions, as well as influencing solubility and metabolic stability.

One common approach is to explore different substitution patterns on the phenyl ring of the benzyloxy group. The position and nature of substituents can have a profound impact on activity. For example, in a related series of pyrazolo[1,5-a]pyrimidin-7-amines, the introduction of a 4-fluoro or 4-methoxy substituent on a 3-phenyl ring led to a significant increase in anti-mycobacterial activity, possibly by blocking a site of metabolism. mdpi.com

Another strategy involves altering the linker between the two phenyl rings. Replacing the ether linkage of the benzyloxy group with other functionalities, such as an amine or a short alkyl chain, can change the flexibility and geometry of the molecule, potentially leading to more favorable interactions with the target.

Furthermore, the entire benzyloxyphenyl moiety can be replaced with other bulky aromatic systems to probe the steric and electronic requirements of the binding site. For instance, replacing a phenoxyphenyl group with various heteroaryl groups has been a successful strategy in the development of kinase inhibitors. nih.gov

The following table illustrates hypothetical variations of the benzyloxyphenyl moiety and the potential impact on inhibitory activity, based on SAR trends observed in similar chemical series.

| Analog | R1 (Substitution on Benzyl (B1604629) Ring) | Linker (X) | R2 (Substitution on Phenyl Ring) | Predicted Relative Potency |

|---|---|---|---|---|

| 1 | H | -O-CH2- | H | Baseline |

| 2 | 4-F | -O-CH2- | H | Increased |

| 3 | 4-OCH3 | -O-CH2- | H | Increased |

| 4 | H | -CH2-O- | H | Variable |

| 5 | H | -NH-CH2- | H | Variable |

| 6 | H | -O- | H | Variable |

| 7 | H | -O-CH2- | 4-F | Increased |

| 8 | H | -O-CH2- | 3-Cl | Variable |

Investigation of Substituent Effects on Chemical Reactivity and Potential Interactions

For instance, in a series of 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines, electron-donating substituents on the phenyl ring were found to be more favorable for anti-mycobacterial activity. mdpi.com This suggests that increased electron density in the aromatic system may enhance binding to the target. Conversely, the introduction of EWGs, such as halogens, can create opportunities for halogen bonding, a specific type of non-covalent interaction that has been increasingly recognized as important in drug-receptor binding.

The steric bulk of substituents also plays a critical role. Large, bulky groups can either provide beneficial hydrophobic interactions or cause steric hindrance that prevents optimal binding. The interplay between electronic and steric effects is often complex and requires careful study. For example, a methoxy (B1213986) group can act as a hydrogen bond acceptor and also has specific steric and electronic properties that can influence binding affinity. In one study, the addition of multiple methoxy groups to a pyridine derivative led to a significant increase in antiproliferative activity. nih.gov

QSAR Modeling for Predicting Putative Interaction Profiles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of novel analogs, thereby prioritizing synthetic efforts and providing insights into the mechanism of action.

For a series of 3-(3-(benzyloxy)phenyl)pyridin-4-amine analogs, a QSAR model would typically be built using a training set of compounds with known biological activity (e.g., IC50 values). Descriptors for each molecule, which are numerical representations of its chemical properties, are calculated. These descriptors can be classified into several categories:

1D descriptors: Molecular weight, atom counts, etc.

2D descriptors: Topological indices, molecular connectivity, etc.

3D descriptors: Steric parameters (e.g., molar refractivity), electronic parameters (e.g., dipole moment), and hydrophobic parameters (e.g., logP).

Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to build a mathematical equation that relates the descriptors to the biological activity. A hypothetical QSAR equation for this series might look like:

log(1/IC50) = c0 + c1logP + c2MR + c3*σ + ...

where logP represents hydrophobicity, MR represents molar refractivity (a measure of steric bulk), and σ represents the Hammett constant (a measure of electronic effects).

The predictive power of the QSAR model is assessed using a test set of compounds that were not used in the model's development. A good QSAR model will have high correlation coefficients (r²) and good predictive ability (q²). Such models can then be used to predict the activity of virtual compounds, helping to guide the design of more potent and selective analogs of this compound.

Derivatization and Functionalization Strategies of 3 3 Benzyloxy Phenyl Pyridin 4 Amine

Functionalization at the Pyridine (B92270) Nitrogen Atom

The nitrogen atom within the pyridine ring of 3-(3-(benzyloxy)phenyl)pyridin-4-amine is a primary site for functionalization due to its basic and nucleophilic character. Common modifications at this position include N-alkylation, N-oxidation, and quaternization, which can significantly impact the electronic properties and biological interactions of the molecule.

N-Alkylation: The pyridine nitrogen can be alkylated to introduce various alkyl groups. This reaction typically proceeds by treating the parent compound with an alkyl halide. The quaternization of the pyridine nitrogen in a related sugar derivative with 2-methylpyridine suggests that steric hindrance around the nitrogen can influence the reaction's efficiency nih.gov. For this compound, alkylation would result in the formation of a pyridinium (B92312) salt.

N-Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide. This transformation is commonly achieved using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA). The metabolic N-oxidation of 3-substituted pyridines has been observed in various animal species, indicating that this is a feasible transformation nih.gov. N-oxidation can alter the electronic distribution of the pyridine ring and provide a handle for further functionalization. Synthetic N-oxides are also increasingly utilized in various healthcare-related applications acs.org. A continuous flow microreactor using titanium silicalite (TS-1) and hydrogen peroxide has been shown to be a safe and efficient method for the N-oxidation of pyridine derivatives researchgate.net.

Quaternization: This process involves the reaction of the pyridine nitrogen with an alkylating agent to form a quaternary ammonium (B1175870) salt. The stereochemistry of quaternization has been studied for N-alkyl-4-phenyl-4-formylpiperidines nih.gov. The quaternization of a pyridyl-containing porphyrin has also been reported researchgate.net. For this compound, quaternization would introduce a permanent positive charge, which could be exploited for specific biological targeting or to enhance water solubility. The reaction of a sugar sulfonate with pyridine at 70 °C in acetonitrile (B52724) resulted in the corresponding pyridinium salt in good yield nih.gov.

| Functionalization | Typical Reagents and Conditions | Expected Product | Potential Impact |

| N-Alkylation | Alkyl halide (e.g., CH3I, C2H5Br), solvent (e.g., acetonitrile, DMF) | N-alkyl pyridinium salt | Introduction of alkyl groups, formation of a charged species. |

| N-Oxidation | H2O2, m-CPBA, TS-1 catalyst with H2O2 in a flow reactor | Pyridine-N-oxide | Altered electronic properties, potential for further reactions. |

| Quaternization | Alkylating agents (e.g., alkyl halides, alkyl triflates) | Quaternary pyridinium salt | Permanent positive charge, increased water solubility. |

Modifications of the Amino Group (e.g., Acylation, Alkylation, Arylation)

The exocyclic amino group at the 4-position of the pyridine ring is a versatile handle for a range of chemical modifications, including acylation, alkylation, and arylation. These transformations can introduce a wide array of functional groups, influencing the compound's steric and electronic properties, as well as its ability to participate in hydrogen bonding.

Acylation: The amino group can be readily acylated using acylating agents such as acid chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. The acetylation of aminopyridines with acetic anhydride has been studied, with the reaction mechanism depending on the position of the amino group publish.csiro.au. For 4-aminopyridine (B3432731), the reaction can proceed through a ring N-acetyl intermediate publish.csiro.au. The use of 4-aminopyridine as a catalyst for acylation reactions is also well-documented, highlighting the reactivity of this functional group nih.govacs.orggoogle.com.

Alkylation: N-alkylation of the amino group can be achieved through various methods. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride is a common approach researchgate.net. Another method involves the direct alkylation with alkyl halides, although this can sometimes lead to over-alkylation. The use of a heterogeneous catalyst for the N-alkylation of aminopyridines has also been reported google.com. A facile N-monoalkylation of aminopyridines has been achieved using a carboxylic acid and sodium borohydride under mild conditions researchgate.net.

Arylation: The introduction of an aryl group onto the amino nitrogen can be accomplished through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically involves an aryl halide or triflate and a palladium catalyst with a suitable ligand. While direct N-arylation of 4-aminopyridine can be challenging, methods for the arylation of related amino-heterocycles have been developed nih.gov.

| Modification | Typical Reagents and Conditions | Expected Product | Potential Impact |

| Acylation | Acyl chloride, acid anhydride, or carboxylic acid with a coupling agent (e.g., DCC, EDC) | N-acylated derivative | Introduction of amide functionality, alteration of electronic and steric properties. |

| Alkylation | Alkyl halide with a base, or reductive amination with an aldehyde/ketone and NaBH4 | N-alkylated or N,N-dialkylated derivative | Increased lipophilicity, modulation of basicity. |

| Arylation | Aryl halide or triflate, Pd catalyst (e.g., Pd(OAc)2), ligand (e.g., BINAP, XPhos), base (e.g., NaOtBu) | N-arylated derivative | Introduction of an aromatic ring, potential for extended conjugation. |

Alterations to the Benzyloxy Moiety

The benzyloxy group offers another avenue for derivatization, primarily through cleavage of the benzyl (B1604629) ether to reveal a phenolic hydroxyl group, or by modification of the benzyl ring itself.

Cleavage of the Benzyl Ether: The debenzylation to the corresponding phenol (B47542) is a common transformation. This can be achieved through several methods, with catalytic hydrogenolysis being one of the most prevalent youtube.comyoutube.com. This reaction typically employs a palladium catalyst (e.g., Pd/C) and a hydrogen source. It is generally a mild and high-yielding reaction youtube.com. Alternative methods for benzyl ether cleavage include the use of strong acids or oxidative conditions, though these may be less compatible with other functional groups in the molecule organic-chemistry.org. A visible-light-mediated oxidative debenzylation using DDQ has been developed as a milder alternative to traditional methods acs.orgnih.gov. For sterically hindered benzyl ethers, reaction with N-bromosuccinimide and light can be effective researchgate.net.

Modification of the Benzyl Ring: The phenyl ring of the benzyloxy group can be functionalized through electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation and alkylation. These modifications would introduce substituents on the benzyl ring, which could further modulate the properties of the molecule. The position of substitution would be directed by the activating, ortho-, para-directing benzyloxy group.

| Alteration | Typical Reagents and Conditions | Expected Product | Potential Impact |

| Cleavage of Benzyl Ether | H2, Pd/C; or visible light with DDQ; or NBS with light | Phenolic derivative | Unmasking a hydroxyl group for further functionalization or to alter biological activity. |

| Modification of Benzyl Ring | Electrophilic aromatic substitution reagents (e.g., HNO3/H2SO4 for nitration, Br2/FeBr3 for bromination) | Substituted benzyloxy derivative | Fine-tuning of electronic and steric properties. |

Introduction of Additional Functionalities for Probing Interactions

To study the interactions of this compound with biological systems, it is often necessary to introduce functionalities that can act as probes, such as fluorescent labels, affinity tags, or reactive groups for bioconjugation.

Fluorescent Labeling: A fluorescent dye can be attached to the molecule to enable its detection and visualization in biological assays. The amino group is a common site for the attachment of fluorescent labels, such as fluorescein isothiocyanate (FITC) or other amine-reactive dyes. The synthesis of aminopyridines with inherent fluorescent properties has also been explored nih.gov.

Affinity Tagging: An affinity tag, such as biotin, can be conjugated to the molecule to facilitate its purification or detection through affinity-based methods. The amino group can be readily biotinylated using activated biotin esters.

Bioconjugation: The introduction of a reactive group, such as an azide (B81097) or an alkyne, allows for the use of "click chemistry" for bioconjugation to other molecules, such as proteins or nucleic acids nih.govwikipedia.org. The amino group can be modified to introduce these functionalities. For example, acylation with an azide- or alkyne-containing carboxylic acid would install the desired handle.

| Functionality | Typical Reagents and Conditions | Expected Product | Application |

| Fluorescent Labeling | Amine-reactive fluorescent dye (e.g., FITC, NHS-esters of dyes) | Fluorescently labeled derivative | Fluorescence microscopy, flow cytometry, fluorescence polarization assays. |

| Affinity Tagging | Activated biotin derivative (e.g., Biotin-NHS) | Biotinylated derivative | Affinity purification, Western blotting, ELISA. |

| Bioconjugation Handle | Acylation with an azide- or alkyne-containing carboxylic acid | Derivative with a "clickable" handle | Covalent attachment to biomolecules for target identification and validation. |

Advanced Analytical Techniques for Purity Assessment and Reaction Monitoring of 3 3 Benzyloxy Phenyl Pyridin 4 Amine

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purity determination of non-volatile or thermally sensitive compounds. For 3-(3-(Benzyloxy)phenyl)pyridin-4-amine, a compound with significant aromatic character and polarity, reversed-phase HPLC (RP-HPLC) is the most suitable approach.

Detailed Research Findings: In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 (octadecylsilyl) bonded silica (B1680970) column, is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the compound and any impurities between the stationary and mobile phases. Due to its aromatic rings and polar amine group, this compound can be effectively retained and separated from less polar starting materials or more polar byproducts.

The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer. helixchrom.com The pH of the buffer can be adjusted with acids such as formic acid or trifluoroacetic acid to protonate the basic amine and pyridine (B92270) nitrogen atoms, ensuring sharp, symmetrical peaks. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of all components with varying polarities. Detection is typically achieved using a UV detector, as the conjugated aromatic system of the molecule absorbs strongly in the UV region (commonly at 254 nm or 275 nm). helixchrom.com The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Standard for separating moderately polar to non-polar aromatic compounds. |

| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile | Provides good resolution and peak shape for amine-containing compounds. helixchrom.com |

| Elution Mode | Gradient (e.g., 10% to 90% B over 20 min) | Ensures separation of impurities with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. |

| Detection | UV at 275 nm | The extensive aromatic system ensures strong UV absorbance for high sensitivity. helixchrom.com |

| Column Temp. | 25 °C | Maintains consistent retention times and separation efficiency. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Intermediates

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is best suited for the analysis of volatile and thermally stable compounds. researchgate.net

Detailed Research Findings: The target compound, this compound, has a high molecular weight (276.33 g/mol ) and a high boiling point, making it non-volatile and generally unsuitable for direct GC-MS analysis without prior chemical derivatization. bldpharm.com However, GC-MS is invaluable for monitoring the synthesis by analyzing volatile components present in the reaction mixture. This includes checking for the consumption of volatile starting materials, the presence of volatile byproducts, or quantifying residual solvents (e.g., toluene, tetrahydrofuran, or ethanol) after the purification process.

For example, in a potential synthesis pathway such as a Suzuki coupling, GC-MS could be used to monitor the presence of a volatile boronic acid or halide precursor. The technique is highly sensitive and provides structural information from the mass spectrum, allowing for the unambiguous identification of these smaller molecules. acs.org Samples are typically prepared by extracting the reaction aliquot with a suitable solvent and injecting the extract into the GC-MS system.

| Analyte Type | Example Compound | Purpose of Analysis |

|---|---|---|

| Starting Material | 3-Bromopyridine | Monitor consumption to determine reaction completion. |

| Byproduct | Benzene | Detect potential side reactions like de-benzylation. |

| Reagent | Pyridine (if used as base/catalyst) | Confirm removal during work-up. osha.gov |

| Solvent | Toluene, DMF | Check for residual solvent in the final product. |

Thin-Layer Chromatography (TLC) for Reaction Progression Monitoring

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective chromatographic technique used extensively in synthetic organic chemistry to monitor the progress of a reaction. libretexts.orgaga-analytical.com.pl It allows for a quick qualitative assessment of the presence of starting materials, products, and byproducts.

Detailed Research Findings: To monitor a reaction producing this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is typically coated with silica gel. rsc.org Alongside it, spots of the starting materials are applied as references. A "co-spot," where the reaction mixture and starting material are spotted on top of each other, is also used to help confirm the identity of the spots. rochester.edu

The plate is then developed in a chamber containing a suitable mobile phase (eluent), often a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The components of the mixture travel up the plate at different rates based on their polarity and interaction with the silica gel, resulting in separation. The separated spots are visualized, typically under a UV lamp (254 nm) where the aromatic rings of the compound and its precursors will appear as dark spots. nih.gov

As the reaction proceeds, the TLC will show the spot corresponding to the limiting reactant diminishing in intensity, while a new spot for the product, having a different retardation factor (Rf value), will appear and grow stronger. libretexts.orgresearchgate.net This allows the chemist to determine the optimal time to stop the reaction.

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F254 coated plate |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 1:1 v/v) |

| Visualization | UV lamp at 254 nm |

| Interpretation | t=0 hr: Strong spot for starting material (e.g., Rf = 0.6) t=2 hr: Fainter starting material spot, new product spot appears (e.g., Rf = 0.3) t=4 hr: Starting material spot has disappeared, strong product spot remains. Reaction is complete. |

Chiral Chromatography for Enantiomeric Purity (if applicable)

Chiral chromatography is a specialized form of liquid chromatography used to separate stereoisomers, specifically enantiomers. Enantiomers are non-superimposable mirror images of a molecule that contains one or more chiral centers.

Detailed Research Findings: The molecule this compound is achiral; it does not possess any stereocenters and therefore does not have enantiomers. As a result, chiral chromatography is not an applicable technique for assessing its purity.

However, if a derivative of this compound were synthesized to include a chiral center (for example, a chiral alkyl group attached to the amine), then chiral chromatography would become essential for separating the resulting (R) and (S) enantiomers and determining the enantiomeric excess (ee) of the synthesis. mdpi.com This is typically performed using HPLC with a chiral stationary phase (CSP). mdpi.comacs.org CSPs are themselves chiral and interact differently with each enantiomer, leading to different retention times and thus separation. Common CSPs are based on polysaccharides like cellulose (B213188) or amylose. tandfonline.com The choice of mobile phase, often a mixture of alkanes (like n-hexane) and an alcohol (like isopropanol), is critical for achieving separation. tandfonline.com

| Parameter | Condition | Rationale |

|---|---|---|

| Analyte | Hypothetical chiral derivative of the title compound | Technique is only applicable to chiral molecules. |

| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose-based, Chiralpak IA) | Provides differential interaction with enantiomers for separation. tandfonline.com |

| Mobile Phase | n-Hexane:Isopropanol (e.g., 90:10 v/v) | Common normal-phase system for chiral separations on polysaccharide columns. tandfonline.com |

| Flow Rate | 1.2 mL/min | Optimized for resolution and analysis time. tandfonline.com |

| Detection | UV at 254 nm | Detects the aromatic chromophore present in the enantiomers. tandfonline.com |

Potential Biological Targets and Pathways Mediated by Pyridine 4 Amine Structures Mechanistic and in Vitro Perspective

Exploration of Molecular Interactions with Receptor Systems (e.g., enzyme inhibition, receptor binding)

The pyridine-4-amine framework and its analogs have been identified as potent interactors with several key biological targets, including G-protein coupled receptors (GPCRs), enzymes like kinases and cholinesterases, and ion channels.

Enzyme Inhibition

Kinases: Various pyridine-containing scaffolds have been developed as kinase inhibitors. For instance, a novel series of kojic acid derivatives featuring an aminopyridine moiety demonstrated tyrosinase inhibitory activity. rsc.org In other studies, pyridine-based compounds have been designed as potent inhibitors of PIM-1 kinase, a target in cancer therapy. acs.org Pyrrolo[2,3-d]pyrimidine analogs, which are bioisosteres of the pyridine (B92270) scaffold, have shown low-nanomolar enzymatic inhibition of Colony-Stimulating Factor 1 Receptor (CSF1R) kinase. researchgate.netnih.gov Furthermore, 2-Amino-3-benzyloxypyridine, a structurally related compound, has been identified as an inhibitor of mitogen-activated protein kinase p38α. sigmaaldrich.com

Cholinesterases: Pyridine amine derivatives have been investigated as multitarget cholinesterase inhibitors. acs.org Generally, these compounds show greater potency against butyrylcholinesterase (BChE) compared to the corresponding pyrimidine (B1678525) derivatives. acs.orgnih.gov Kinetic studies reveal that most of these pyridine derivatives act as mixed-type inhibitors, suggesting interaction with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. acs.orgnih.gov

Nicotinamide Phosphoribosyltransferase (NAMPT): Potent inhibitors of the human NAMPT enzyme have been identified from a series of 1H-pyrazolo[3,4-b]pyridine derivatives. nih.gov These compounds, designed using structure-based techniques, have demonstrated significant antiproliferative activity in vitro. nih.gov

Receptor Binding

Adenosine (B11128) Receptors: Studies on 1,4-dihydropyridine (B1200194) and pyridine derivatives have shown binding affinity for A1, A2A, and A3 subtypes of adenosine receptors in the micromolar range. nih.govnih.gov Structure-activity relationship (SAR) studies indicate a preference for the A3 receptor subtype, with some derivatives showing significant selectivity over A1 and A2A receptors. nih.govnih.gov For example, compound 28 (MRS1097) was found to be 55-fold selective for human A3 receptors versus A1 receptors and 44-fold selective versus A2A receptors. nih.govnih.gov

Ion Channels: The broader class of aminopyridines is known to primarily function by blocking voltage-gated potassium channels in a dose-dependent manner. rsc.org

Table 1: Interaction of Pyridine Derivatives with Various Receptor Systems

| Compound Class | Target | Interaction Details | Finding |

|---|---|---|---|

| 1,4-Dihydropyridines | Adenosine A3 Receptor | Antagonist Binding | Ki value of 0.670 µM for a 4-trans-beta-styryl derivative (24 ). nih.gov |

| Pyridine Amines | Butyrylcholinesterase (BChE) | Mixed Inhibition | Generally more potent than pyrimidine analogs. acs.orgnih.gov |

| Pyrazolo[3,4-b]pyridines | NAMPT | Enzyme Inhibition | Nanomolar antiproliferation activity in tumor cell lines. nih.gov |

| Pyrrolo[2,3-d]pyrimidines | CSF1R Kinase | Enzyme Inhibition | Compound 12b showed low-nanomolar enzymatic activity. researchgate.net |

| Aminopyridines | Voltage-gated K+ channels | Channel Blockade | Primary mechanism of action for the class. rsc.org |

Mechanistic Insights into Cellular Pathway Modulation (without organismal effects)

The molecular interactions of pyridine-4-amine structures translate into the modulation of various cellular signaling pathways, observed in in-vitro models.

Adenylyl Cyclase Pathway: A selective A3 adenosine receptor antagonist based on a dihydropyridine (B1217469) scaffold (compound 28 ) was shown to attenuate the inhibitory effect on adenylyl cyclase that is typically elicited by A3 receptor agonists. nih.govnih.gov This demonstrates a direct modulation of a key second messenger signaling pathway.

Apoptosis and Autophagy Pathways: Pyridine-based compounds designed as PIM-1 kinase inhibitors were found to induce apoptosis in MCF-7 breast cancer cells. acs.org These compounds enhanced the activity of caspase-3 and increased the Bax/Bcl-2 ratio, key markers of the apoptotic cascade. acs.org

Calcium Signaling: A derivative of 4H-chromeno[2,3-d]pyrimidine, which contains a fused pyridine system, demonstrated a dose-dependent inhibition of Store-Operated Ca2+ Entry (SOCE) in HEK293 cells. nih.gov SOCE is a critical component of cellular calcium homeostasis and signaling.

Cell Proliferation: Inhibitors of NAMPT based on a 1H-pyrazolo[3,4-b]pyridine scaffold exhibited potent nanomolar antiproliferation activities against various human tumor cell lines in culture. nih.gov This effect is linked to the depletion of the cellular NAD pool, which is critical for cancer cell metabolism and survival. nih.gov

Identification of Biomolecular Partners via Affinity-Based Probes (ABP)

Affinity-based probes (ABPs) are powerful tools for identifying the specific protein targets of a bioactive small molecule within a complex biological system. nih.gov This chemical proteomics approach is valuable for interrogating protein active sites in physiologically relevant environments. nih.gov

A notable example involves the use of ABPs based on a type II kinase inhibitor scaffold, specifically a triazolo-pyridine. nih.gov These probes were designed to contain:

A ligand (the triazolo-pyridine) that stabilizes a specific inactive (DFG-out) conformation of the kinase ATP-binding site.

A photo-crosslinking moiety (trifluoromethylphenyl diazirine) for covalent attachment to the target protein upon UV irradiation.

An alkyne handle for subsequent enrichment of the covalently labeled proteins via click chemistry. nih.gov

Using a quantitative proteomics methodology (SILAC), these probes successfully identified a diverse group of serine/threonine and tyrosine kinases as specific targets in whole-cell extracts. nih.gov Among the identified partners was the STE kinase LOK, which was confirmed to bind the probe efficiently at its active site. nih.gov This approach demonstrates the utility of pyridine-based scaffolds in developing sophisticated chemical probes to map drug-protein interactions and discover new biomolecular partners. nih.govnih.gov

Design and Synthesis of Probes for Investigating Biological Mechanisms

The rational design and synthesis of chemical probes are crucial for elucidating the mechanism of action of compounds like 3-(3-(benzyloxy)phenyl)pyridin-4-amine. The synthesis often involves multi-step procedures and the strategic use of protecting groups. nih.govwikipedia.org

Design Principles: The design of an effective ABP generally incorporates a ligand core, a reactive group, and a reporter tag. For pyridine-based probes, the pyridine scaffold serves as the core ligand responsible for binding affinity and selectivity. This core is then functionalized. For example, the kinase probes mentioned previously included a diazirine for photo-crosslinking and an alkyne for enrichment. nih.gov Radiolabeled probes represent another class, where an isotope like ¹⁸F is incorporated to enable detection and imaging.

Synthetic Strategies: The synthesis of complex pyridine derivatives and probes often relies on modern cross-coupling reactions.

Suzuki-Miyaura and Buchwald-Hartwig Couplings: These reactions are pivotal for constructing the core structure. For example, the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines (azaindoles) utilized a chemoselective Suzuki-Miyaura cross-coupling to install the aryl group, followed by a Buchwald-Hartwig amination to introduce the amine. nih.gov Similar strategies were used to synthesize CSF1R inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold. researchgate.netmdpi.com

Synthesis of Radiolabeled Probes: The synthesis of an [¹⁸F]-labeled pyrimidine-pyridine amine designed to target the CXCR4 receptor involved preparing a nitro-substituted precursor. nih.gov This precursor was then subjected to nucleophilic aromatic substitution with [¹⁸F]fluoride, facilitated by a kryptofix complex, to yield the final radiolabeled probe. nih.gov Although this specific probe showed rapid metabolism in vivo, the synthetic strategy is a valid approach for creating positron emission tomography (PET) imaging agents. nih.gov

Classical Cyclization: Other synthetic routes involve cyclization reactions. Novel pyrazolo[3,4-b]pyridines, which were found to act as probes for amyloid plaques, were synthesized via the cyclization of 5-amino-1-phenylpyrazole (B52862) with a corresponding unsaturated ketone, catalyzed by ZrCl₄. mdpi.com

These synthetic methodologies provide a versatile toolbox for creating tailored chemical probes based on the pyridine-4-amine scaffold to investigate biological targets and pathways.

Future Research Directions and Applications in Chemical Biology

Development of Novel Synthetic Routes with Enhanced Efficiency

The synthesis of functionalized aminopyridines like 3-(3-(Benzyloxy)phenyl)pyridin-4-amine typically involves multi-step sequences that can be resource-intensive. Future research will likely focus on creating more efficient, high-yield synthetic pathways. The core structure consists of two key fragments: the (3-(benzyloxy)phenyl) group and the pyridin-4-amine moiety.

The formation of the C-C bond between the phenyl and pyridine (B92270) rings is a critical step. Modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are prime candidates for optimization. This would involve coupling a pyridine precursor with a (3-(benzyloxy)phenyl)boronic acid derivative. The synthesis of aryl boronic acids can be achieved through various methods, including electrophilic trapping of arylmetal intermediates or palladium-catalyzed coupling of aryl halides with diboronic acid reagents. nih.gov The synthesis of (3-(benzyloxy)phenyl)boronic acid itself is established and commercially available. ambeed.com

Another key transformation is the introduction of the C4-amino group onto the pyridine ring. Palladium-catalyzed amination of aryl halides (e.g., 4-chloropyridine (B1293800) derivatives) is a powerful method. organicreactions.org Recent advancements have enabled the use of aqueous ammonia (B1221849) with specialized phosphine (B1218219) ligands like KPhos, which could offer a more cost-effective and environmentally friendly approach by suppressing side reactions. nih.gov However, palladium-catalyzed amination can be challenging, with the potential for the formation of diarylamine side products. nih.govnih.gov

Future synthetic strategies could explore one-pot procedures or flow chemistry to improve efficiency and yield. For instance, a novel synthesis for 2'-substituted phenylpyridines was developed via pyrones and 4-methoxy-pyridines to overcome challenges in preparing certain analogs. nih.gov Similarly, multi-step syntheses for related 3-amino-4-arylpyridin-2(1H)-ones highlight the complexity that necessitates streamlined approaches. nih.gov

Table 1: Potential Synthetic Strategies and Key Reactions

| Step | Reaction Type | Key Reagents & Conditions | Potential Challenges |

|---|---|---|---|

| C-C Bond Formation | Suzuki-Miyaura Coupling | 4-halo-pyridine derivative, (3-(benzyloxy)phenyl)boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base | Catalyst deactivation, purification from byproducts |

| C-N Bond Formation | Buchwald-Hartwig Amination | 3-(3-(benzyloxy)phenyl)-4-halopyridine, ammonia source (e.g., NH₄OH, ammonium (B1175870) salts), Pd catalyst, ligand (e.g., KPhos) | Selectivity for primary amine, competing hydroxylation nih.gov |

| Protecting Group Strategy | Benzyl (B1604629) Ether Formation/Cleavage | Benzyl bromide, base (for formation); Hydrogenolysis (for cleavage) | Compatibility with other functional groups |

Exploration of Allosteric Modulation Mechanisms

Allosteric modulators offer a sophisticated approach to influencing protein function by binding to a site distinct from the primary (orthosteric) site. youtube.comfrontiersin.org This can lead to more selective therapeutic agents with potentially fewer side effects. nih.gov The this compound scaffold holds significant promise in this area.

The benzyloxyphenyl group has been identified as a key pharmacophore for inducing allosteric modulation in other systems. For example, a (3-fluoro)benzyloxyphenyl unit was found to be a novel pharmacophore that promotes the slow inactivation of voltage-gated sodium channels. nih.govnih.gov Similarly, a pyrimidine-based compound featuring a 4-(3-(benzyloxy)phenyl) group acts as a positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R). While this compound is not orally bioavailable, its mechanism highlights the potential of the benzyloxyphenyl moiety to induce conformational changes in receptors. nih.gov

Furthermore, scaffolds containing phenyl-pyridine or phenyl-pyrimidine cores are known to act as allosteric modulators. Derivatives of 4-phenylpyridin-2-one and 6-phenylpyrimidin-4-one have been developed as PAMs for the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). nih.govnih.gov These findings suggest that the this compound structure is well-suited for exploration as an allosteric modulator of various G protein-coupled receptors (GPCRs) or enzymes. Future research should focus on screening this compound against a panel of receptors to identify potential targets and then elucidating the specific molecular interactions that drive its allosteric effects through structural biology and mutagenesis studies.

Integration with High-Throughput Screening Platforms (for identifying molecular interactions)

Identifying the biological targets of a novel compound is a critical step in drug discovery. High-throughput screening (HTS) provides a powerful platform for testing a compound against thousands of potential targets in a rapid and automated fashion. nih.govnih.gov Integrating this compound into HTS campaigns will be essential for uncovering its molecular interactions and therapeutic potential.

A variety of HTS assay formats can be employed. Fluorescence Polarization (FP) is a particularly suitable homogeneous method for studying molecular interactions in solution. nih.gov It has been widely used to screen for inhibitors of protein-protein interactions, receptor-ligand binding, and enzyme activity. nih.govmdpi.com In a typical competitive binding FP assay, a fluorescently labeled ligand (tracer) binds to a target protein, resulting in a high polarization signal. When an unlabeled inhibitor like this compound displaces the tracer, the polarization signal decreases. acs.orgyoutube.com This method has been successfully applied to a diverse range of target classes, including kinases, proteases, and GPCRs. nih.gov

Table 2: HTS Platforms for Target Identification

| HTS Platform | Principle | Application for Test Compound |

|---|---|---|

| Fluorescence Polarization (FP) | Measures changes in the rotational speed of a fluorescent probe upon binding to a larger molecule. youtube.com | Identifying displacement of known fluorescent ligands from a target protein. nih.gov |

| Cell-Based Reporter Assays | Genetically engineered cells express a reporter gene (e.g., luciferase) under the control of a specific signaling pathway. | Detecting modulation of cellular pathways (e.g., cAMP, Ca²⁺ flux) in response to the compound. |

| Biochemical Enzyme Assays | Measures the activity of a purified enzyme in the presence of the test compound. | Direct identification of enzyme inhibition or activation. |

| Thermal Shift Assays (DSF) | Monitors the thermal stability of a protein, which changes upon ligand binding. | Identifying direct binding of the compound to a purified protein target. |

These screening efforts can rapidly generate a profile of the compound's biological activities, identifying primary targets and potential off-target effects, thereby guiding further optimization and development.

Advanced Computational Design of Next-Generation Analogs

Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting the properties and interactions of molecules, thereby guiding the synthesis of more potent and selective analogs. For this compound, in silico methods can be used to explore its structure-activity relationship (SAR) and design next-generation compounds.

Molecular docking is a key technique used to predict the binding pose of a ligand within the active or allosteric site of a target protein. researchgate.netnih.gov Once a biological target is identified through HTS, docking studies can reveal the specific amino acid residues that interact with the 4-amino group, the pyridine nitrogen, and the benzyloxyphenyl moiety. This information is crucial for designing modifications that enhance binding affinity. For example, docking studies on pyridine-pyrazole hybrids helped rationalize their interactions with target enzymes. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) modeling can then be used to build a mathematical relationship between the chemical structure of a series of analogs and their biological activity. uobasrah.edu.iq 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been successfully applied to aminopyridine carboxamide inhibitors to understand the structural features responsible for their activity. nih.gov By generating models based on an aligned set of analogs, researchers can predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis. acs.org This approach, combined with ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, allows for the early-stage optimization of both potency and drug-like properties. biointerfaceresearch.com

Contribution to the Understanding of Pyridine-Amine Chemistry in Biological Systems

The pyridine ring is a bioisostere of benzene, meaning it has a similar size and shape but different electronic properties. nih.gov The presence of the nitrogen atom makes the ring more polar, capable of acting as a hydrogen bond acceptor, and weakly basic, which can improve pharmacokinetic properties like water solubility. nih.govresearchgate.net The 4-aminopyridine (B3432731) moiety is particularly significant; it is a known blocker of voltage-gated potassium (Kᵥ) channels and can enhance neural conduction. nih.govnih.gov The parent compound, 4-aminopyridine, is an approved drug for improving walking in patients with multiple sclerosis. ebi.ac.uk

Studying compounds like this compound provides a deeper understanding of how substitutions on the core pyridine-amine scaffold modulate biological activity. The 3-phenyl substituent introduces a significant steric and electronic modification compared to the simple 4-aminopyridine. The benzyloxy group further adds a flexible, lipophilic component that can explore different binding pockets and potentially serve as a pharmacophore for allosteric interactions. nih.govnih.gov

Systematic investigation of this compound and its analogs against various biological targets, particularly ion channels and GPCRs, will contribute valuable knowledge to several areas:

Pharmacophore Development: Defining the role of the benzyloxyphenyl group in molecular recognition and allosteric modulation.

Selectivity Profiling: Understanding how substitutions on the pyridine ring influence selectivity across different receptor or enzyme families. For example, aminopyridine-based inhibitors have been developed with high selectivity for specific kinases like JNK. scilit.com

Structure-Activity Relationships: Elucidating how modifications to the linker, phenyl ring substitutions, and pyridine core affect potency and pharmacokinetic properties.

In essence, the study of this compound serves as a case study for the broader exploration of complex aminopyridine derivatives, helping to refine the principles of medicinal chemistry and guide the design of future therapeutic agents. researchgate.netrsc.org

Q & A

Basic: What are the optimal synthetic routes for 3-(3-(Benzyloxy)phenyl)pyridin-4-amine, and how can reaction conditions be controlled to improve yield?

Answer:

The synthesis typically involves coupling a benzyloxy-substituted phenylboronic acid with a halogenated pyridin-4-amine precursor via Suzuki-Miyaura cross-coupling (e.g., Pd-catalyzed reactions). Key parameters include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for high regioselectivity.

- Temperature : 80–100°C in a mixed solvent system (e.g., toluene/ethanol/water) to balance reactivity and stability of intermediates.

- Protecting groups : Benzyloxy groups require inert atmospheres (N₂/Ar) to prevent deprotection .

Yield optimization can be achieved by adjusting stoichiometry (1:1.2 molar ratio of boronic acid to halide) and using microwave-assisted synthesis to reduce side reactions .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

Answer:

- ¹H/¹³C NMR : The benzyloxy group’s methylene protons (δ 4.9–5.2 ppm) and pyridin-4-amine NH₂ (δ 6.8–7.1 ppm) are diagnostic. Aromatic protons in the 7.2–8.3 ppm range confirm substitution patterns .

- FT-IR : Stretching vibrations at ~1250 cm⁻¹ (C-O-C benzyloxy) and ~3350 cm⁻¹ (N-H amine).

- High-resolution mass spectrometry (HRMS) : Exact mass confirmation (±0.001 Da) distinguishes isotopic patterns for Cl/Br-containing byproducts .

Advanced: How does the benzyloxy group influence the compound’s solubility and reactivity in nucleophilic substitution reactions?

Answer:

The benzyloxy group enhances lipophilicity (logP ~2.8) but reduces aqueous solubility (<0.1 mg/mL). In substitution reactions:

- Steric hindrance : The bulky benzyloxy group directs nucleophilic attack to the para position of the pyridine ring.

- Activation effects : Electron-donating benzyloxy groups increase electron density on the phenyl ring, stabilizing intermediates in SNAr reactions.

Solubility can be improved via co-solvents (e.g., DMSO:water 8:2) or micellar catalysis using SDS .

Advanced: What computational methods are suitable for predicting the biological activity of this compound?

Answer:

- Docking studies : Use AutoDock Vina with protein targets (e.g., kinases) to assess binding affinity. The pyridin-4-amine moiety often interacts with ATP-binding pockets.

- DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to evaluate redox potential and stability.

- MD simulations : Analyze solvation dynamics and conformational flexibility over 100-ns trajectories to identify stable binding poses .

Advanced: How can contradictory data on the compound’s enzyme inhibition efficacy be resolved?